![molecular formula C5H7ClN2OS B12115517 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)
3-Chloro-4-isopropoxy-[1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-isopropoxy-[1,2,5]thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and isopropoxy groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4-isopropoxy-[1,2,5]thiadiazol beinhaltet typischerweise die Reaktion geeigneter Thiosemicarbazid-Derivate mit Chlorierungsmitteln. Ein übliches Verfahren umfasst die Reaktion von Phenylthiosemicarbazid mit Methoxyzimtsäure in Gegenwart von Phosphorylchlorid . Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird mit Standardtechniken wie Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Chlor-4-isopropoxy-[1,2,5]thiadiazol kann ähnliche Synthesewege verwenden, aber in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Verwendung von Prinzipien der grünen Chemie, wie z. B. mikrowellengestützte Synthese, die Umweltbelastung der Produktion reduzieren .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-4-isopropoxy-[1,2,5]thiadiazol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Der Thiadiazolring kann unter bestimmten Bedingungen Oxidation oder Reduktion erfahren.
Cyclisierungsreaktionen: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat werden häufig verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Thiadiazol-Derivate gebildet werden.
Oxidationsprodukte: Oxidierte Formen des Thiadiazolrings.
Reduktionsprodukte: Reduzierte Formen des Thiadiazolrings.
Wissenschaftliche Forschungsanwendungen
3-Chlor-4-isopropoxy-[1,2,5]thiadiazol hat verschiedene wissenschaftliche Forschungsanwendungen:
Pharmazeutische Chemie: Es wird auf seine potenziellen antimikrobiellen, antifungalen und anticancerigen Eigenschaften untersucht
Landwirtschaft: Als Vorläufer für die Synthese von Agrochemikalien verwendet.
Materialwissenschaft: Untersucht auf seinen potenziellen Einsatz bei der Entwicklung neuer Materialien mit einzigartigen elektronischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4-isopropoxy-[1,2,5]thiadiazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In antimikrobiellen Anwendungen kann es beispielsweise das Wachstum von Bakterien hemmen, indem es ihre DNA-Synthese stört . Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren normale Funktion zu stören, was zu der gewünschten biologischen Wirkung führt.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-isopropoxy-[1,2,5]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties
Agriculture: Used as a precursor for the synthesis of agrochemicals.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-isopropoxy-[1,2,5]thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-4-(pyridin-3-yl)-[1,2,5]thiadiazol
- 4-Isopropoxy-1,2,5-thiadiazol
- 3-Chlor-1,2,5-thiadiazol
Einzigartigkeit
3-Chlor-4-isopropoxy-[1,2,5]thiadiazol ist durch das Vorhandensein sowohl von Chlor- als auch von Isopropoxygruppen einzigartig, die ihm eine deutliche chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu anderen Thiadiazol-Derivaten kann es eine verbesserte antimikrobielle Wirkung und unterschiedliche Reaktionsmuster bei Substitutionsreaktionen aufweisen.
Eigenschaften
Molekularformel |
C5H7ClN2OS |
|---|---|
Molekulargewicht |
178.64 g/mol |
IUPAC-Name |
3-chloro-4-propan-2-yloxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H7ClN2OS/c1-3(2)9-5-4(6)7-10-8-5/h3H,1-2H3 |
InChI-Schlüssel |
AWWWAQNWEDIJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NSN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


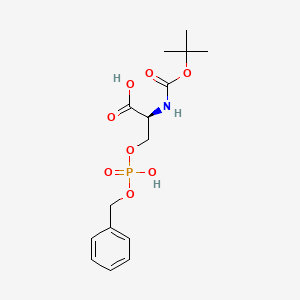
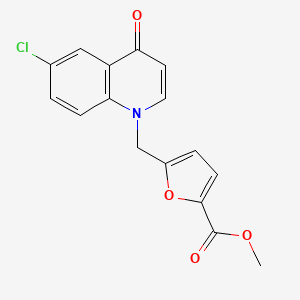
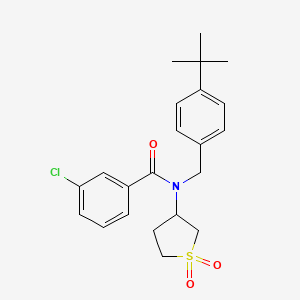


![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
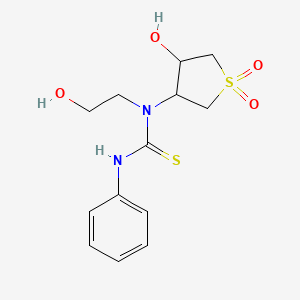
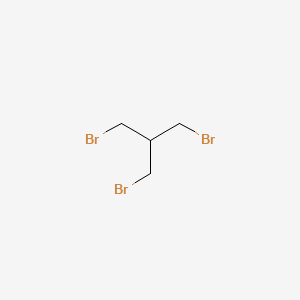
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
